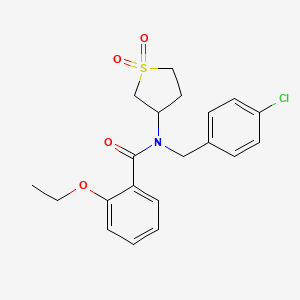![molecular formula C20H20N2O3S B12132542 (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12132542.png)
(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-(2,5-ジメトキシベンジリデン)-2-[(3,4-ジメチルフェニル)アミノ]-1,3-チアゾール-4(5H)-オンは、チアゾール系に属する合成有機化合物です。この化合物は、チアゾール環、ジメトキシベンジリデン基、ジメチルフェニルアミノ基を含む独自の構造を特徴としています。その潜在的な生物学的および化学的特性により、科学研究のさまざまな分野で注目を集めています。
準備方法
合成経路と反応条件
(5Z)-5-(2,5-ジメトキシベンジリデン)-2-[(3,4-ジメチルフェニル)アミノ]-1,3-チアゾール-4(5H)-オンの合成は、通常、適切な触媒の存在下、2,5-ジメトキシベンズアルデヒドと2-アミノチアゾールの縮合反応によって行われます。反応は、エタノールまたはメタノールなどの有機溶媒中で還流条件下で行われます。得られた中間体は、次に3,4-ジメチルアニリンと反応させて最終生成物を生成します。温度、時間、触媒濃度などの反応条件は、高収率と純度を得るために最適化されます。
工業的生産方法
この化合物の工業的生産は、同様の合成経路を含み、より大規模に行われる可能性があります。プロセスは、通常、バッチ反応器で、反応パラメーターを正確に制御して、一貫性と品質を確保します。再結晶またはクロマトグラフィーなどの精製ステップを使用して、化合物を純粋な形で得ます。
化学反応の分析
反応の種類
(5Z)-5-(2,5-ジメトキシベンジリデン)-2-[(3,4-ジメチルフェニル)アミノ]-1,3-チアゾール-4(5H)-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化させることができ、対応する酸化生成物を生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元された誘導体を生成します。
置換: この化合物は、求核置換反応または求電子置換反応に関与することができ、ベンジリデンまたはチアゾール環上の官能基が他の基に置き換えられます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム、触媒の存在下での過酸化水素。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム、無水エーテル中の水素化リチウムアルミニウム。
置換: 適切な条件下でのハロゲン化剤、アルキル化剤、またはアシル化剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸またはケトンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。置換反応は、さまざまな置換チアゾール誘導体を生成する可能性があります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学における配位子として。
生物学: 抗菌作用、抗真菌作用、抗がん作用などの潜在的な生物活性について調査されています。
医学: 特に、特定の疾患を標的とする新薬の開発における潜在的な治療的用途について探求されています。
工業: 染料、顔料、およびその他の工業用化学品の合成における中間体として使用されます。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
(5Z)-5-(2,5-ジメトキシベンジリデン)-2-[(3,4-ジメチルフェニル)アミノ]-1,3-チアゾール-4(5H)-オンの作用機序には、特定の分子標的と経路との相互作用が含まれます。たとえば、抗菌活性は、細菌細胞膜を破壊したり、細菌代謝に関与する重要な酵素を阻害したりする能力に起因する可能性があります。がん研究では、この化合物は、シグナル伝達経路の調節を通じて、アポトーシスを誘発したり、細胞増殖を阻害したりすることで効果を発揮する可能性があります。
類似の化合物との比較
類似の化合物
- (5Z)-5-(2,4-ジメトキシベンジリデン)-2-[(3,4-ジメチルフェニル)アミノ]-1,3-チアゾール-4(5H)-オン
- (5Z)-5-(2,5-ジメトキシベンジリデン)-2-[(3,5-ジメチルフェニル)アミノ]-1,3-チアゾール-4(5H)-オン
- (5Z)-5-(2,5-ジメトキシベンジリデン)-2-[(3,4-ジメトキシフェニル)アミノ]-1,3-チアゾール-4(5H)-オン
独自性
(5Z)-5-(2,5-ジメトキシベンジリデン)-2-[(3,4-ジメチルフェニル)アミノ]-1,3-チアゾール-4(5H)-オンの独自性は、ベンジリデンおよびフェニルアミノ基における特定の置換パターンにあります。これは、類似の化合物と比較して、異なる化学的および生物学的特性をもたらす可能性があります。これらのユニークな特徴は、さまざまな科学分野におけるさらなる研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- (5Z)-5-(2,4-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one
- (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(3,5-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one
- (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4(5H)-one
Uniqueness
The uniqueness of (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one lies in its specific substitution pattern on the benzylidene and phenylamino groups, which may confer distinct chemical and biological properties compared to similar compounds. These unique features make it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C20H20N2O3S |
|---|---|
分子量 |
368.5 g/mol |
IUPAC名 |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O3S/c1-12-5-6-15(9-13(12)2)21-20-22-19(23)18(26-20)11-14-10-16(24-3)7-8-17(14)25-4/h5-11H,1-4H3,(H,21,22,23)/b18-11- |
InChIキー |
LBJUBASKSLCJBU-WQRHYEAKSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/S2)C |
正規SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=C(C=CC(=C3)OC)OC)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2Z)-3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide](/img/structure/B12132464.png)
![(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12132466.png)
![2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B12132482.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12132484.png)



![6-[4-Oxo-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12132520.png)
![N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-2,5-dichlorobenzenesulfonamide](/img/structure/B12132525.png)
![2-[(3,5,6-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12132526.png)
![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide](/img/structure/B12132529.png)
![N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridin o[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide](/img/structure/B12132536.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12132541.png)
![3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole](/img/structure/B12132543.png)
